molecular formula C18H18N4O3 B2808514 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034324-90-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2808514
CAS No.: 2034324-90-6
M. Wt: 338.367
InChI Key: JWUSTTXMYPEEJZ-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a triazine ring fused with a benzene ring, an ethyl linker, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic conditions.

    Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a condensation reaction, often facilitated by catalysts like Lewis acids.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, using reagents such as ethyl halides in the presence of a base.

    Formation of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate with phenoxypropanamide, typically under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Halogenated or nitrated phenoxypropanamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a therapeutic agent. Studies have indicated its efficacy in inhibiting certain enzymes, making it a candidate for drug development, particularly in the treatment of diseases like cancer and Alzheimer’s .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Similar in structure but with a pyridinium moiety.

    Benzo[d][1,2,3]triazine derivatives: Various derivatives with different substituents on the triazine ring.

Uniqueness

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13(25-14-7-3-2-4-8-14)17(23)19-11-12-22-18(24)15-9-5-6-10-16(15)20-21-22/h2-10,13H,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUSTTXMYPEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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